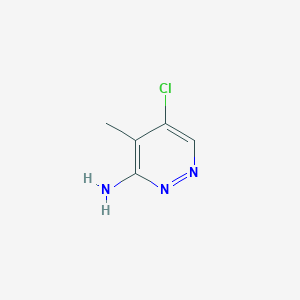
5-Chloro-4-methylpyridazin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-4-methylpyridazin-3-amine is an organic compound belonging to the class of pyridazines. Pyridazines are six-membered heterocyclic rings containing two nitrogen atoms at positions 1 and 2. The chlorine atom is attached at the 5th position of the ring, a methyl group at the 4th position, and an amine group at the 3rd position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-methylpyridazin-3-amine typically involves the reaction of 4-bromo-6-chloropyridazin-3-amine with dimethylzinc using tetrakis(triphenylphosphine)palladium(0) as a catalyst in N,N-dimethylformamide solvent . Another method involves the use of a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers to provide functionalized pyridazines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms may enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-4-methylpyridazin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Coupling Reactions: Reagents like palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazines, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
5-Chloro-4-methylpyridazin-3-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic applications.
Industry: The compound finds applications in the synthesis of agrochemicals and functional materials.
Mecanismo De Acción
The mechanism of action of 5-Chloro-4-methylpyridazin-3-amine is not well-documented. similar pyridazine derivatives are known to exert their effects by interacting with specific molecular targets and pathways. For example, some pyridazine derivatives inhibit calcium ion influx, which is required for the activation of platelet aggregation . The exact molecular targets and pathways for this compound would require further research.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Chloro-5-methylpyridazin-3-amine
- 3,6-Dichloro-4-methylpyridazine
- 3-Chloro-4-methylpyridazine
- 6-Chloro-4,5-dimethylpyridazin-3-amine
Uniqueness
5-Chloro-4-methylpyridazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the 5th position and the methyl group at the 4th position can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C5H6ClN3 |
|---|---|
Peso molecular |
143.57 g/mol |
Nombre IUPAC |
5-chloro-4-methylpyridazin-3-amine |
InChI |
InChI=1S/C5H6ClN3/c1-3-4(6)2-8-9-5(3)7/h2H,1H3,(H2,7,9) |
Clave InChI |
NZVUORLKBMQJBE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=NC=C1Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(6-ethynyl-1H-pyrrolo[3,2-b]pyridin-7-yl)methanesulfonamide](/img/structure/B15201456.png)

![4-Chloro-7-(trifluoromethyl)pyrido[2,3-c]pyridazine](/img/structure/B15201470.png)








![6-[Difluoro(6-phenyl-1,2,4-triazolo[4,3-b][1,2,4]triazin-3-yl)methyl]quinoline](/img/structure/B15201526.png)

![(R)-N-(2-(3-((3-Hydroxypyrrolidin-1-yl)methyl)imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide hydrochloride](/img/structure/B15201528.png)
